molecular formula C9H16OSi B14616997 3-Cyclohexen-1-one, 5-(trimethylsilyl)- CAS No. 56917-70-5

3-Cyclohexen-1-one, 5-(trimethylsilyl)-

Cat. No.: B14616997
CAS No.: 56917-70-5
M. Wt: 168.31 g/mol
InChI Key: ACDBGITZPDPILQ-UHFFFAOYSA-N
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Description

3-Cyclohexen-1-one, 5-(trimethylsilyl)- is an organic compound characterized by a cyclohexene ring with a ketone group at the first position and a trimethylsilyl group at the fifth position. This compound is notable for its utility in various organic synthesis processes due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the silylation of cyclohexenone using trimethylsilyl chloride in the presence of a base such as triethylamine .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through catalytic processes that ensure high yield and purity. The use of catalysts such as palladium or platinum complexes can facilitate the silylation reaction under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclohexen-1-one, 5-(trimethylsilyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Cyclohexen-1-one, 5-(trimethylsilyl)- finds applications in several scientific fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.

    Medicine: Investigated for its potential in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-Cyclohexen-1-one, 5-(trimethylsilyl)- involves its interaction with various molecular targets. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in a range of chemical transformations. The ketone group can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Uniqueness: 3-Cyclohexen-1-one, 5-(trimethylsilyl)- is unique due to the presence of the trimethylsilyl group, which imparts enhanced stability and reactivity. This makes it particularly valuable in synthetic chemistry for the development of complex molecules .

Properties

CAS No.

56917-70-5

Molecular Formula

C9H16OSi

Molecular Weight

168.31 g/mol

IUPAC Name

5-trimethylsilylcyclohex-3-en-1-one

InChI

InChI=1S/C9H16OSi/c1-11(2,3)9-6-4-5-8(10)7-9/h4,6,9H,5,7H2,1-3H3

InChI Key

ACDBGITZPDPILQ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1CC(=O)CC=C1

Origin of Product

United States

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